7-Oxabicyclo[4.2.0]octane
CAS No.: 278-38-6
Cat. No.: VC7964317
Molecular Formula: C7H12O
Molecular Weight: 112.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 278-38-6 |
|---|---|
| Molecular Formula | C7H12O |
| Molecular Weight | 112.17 g/mol |
| IUPAC Name | 7-oxabicyclo[4.2.0]octane |
| Standard InChI | InChI=1S/C7H12O/c1-2-4-7-6(3-1)5-8-7/h6-7H,1-5H2 |
| Standard InChI Key | KDBXRAQKSXYXFU-UHFFFAOYSA-N |
| SMILES | C1CCC2C(C1)CO2 |
| Canonical SMILES | C1CCC2C(C1)CO2 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The bicyclic framework of 7-Oxabicyclo[4.2.0]octane consists of a seven-membered ring fused to a four-membered ring, with an oxygen atom positioned at the 7th position (Figure 1). This arrangement imposes significant ring strain, particularly in the smaller cyclobutane moiety, which influences its reactivity and stability. The compound’s IUPAC name, 7-oxabicyclo[4.2.0]octane, reflects its bridging oxygen atom and the numbering of its ring system.
Table 1: Key Structural Parameters
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 112.17 g/mol |
| Ring System | Bicyclo[4.2.0]octane |
| Oxygen Position | Bridgehead (7th position) |
Synthesis Strategies
Catalytic Homocoupling of Terminal Alkynes
A prominent synthesis route involves rhodium(I)-catalyzed head-to-tail homocoupling of terminal alkynes, followed by zipper annulation to form the bicyclic framework. This method offers high regioselectivity and yields, making it suitable for large-scale production. For example, the reaction of 1,6-diynes under RhCl(PPh) catalysis generates the bicyclic enyne intermediate, which undergoes cyclization to yield 7-Oxabicyclo[4.2.0]octane.
Cationic Iodocyclization
An alternative approach employs cationic iodocyclization of 2-cyclohexenemethanol derivatives. This method selectively produces fused or bridged oxabicyclic compounds depending on the substituents and reaction conditions. For instance, treatment of 2-cyclohexenemethanol with iodine in dichloromethane yields the bridged product with >80% efficiency.
Table 2: Comparison of Synthesis Methods
| Method | Catalyst/Reagents | Yield (%) | Selectivity |
|---|---|---|---|
| Rhodium-catalyzed | RhCl(PPh) | 75–90 | High regioselectivity |
| Iodocyclization | I, CHCl | 80–85 | Bridged product |
Chemical Reactivity and Functionalization
Oxidation and Reduction
The oxygen atom in the bicyclic system facilitates oxidation reactions. Treatment with meta-chloroperbenzoic acid (mCPBA) epoxidizes adjacent double bonds, while hydrogenation over palladium catalysts reduces unsaturated bonds without ring opening. These transformations enable the synthesis of derivatives for further functionalization.
Ring-Opening Reactions
Under acidic conditions, 7-Oxabicyclo[4.2.0]octane undergoes ring-opening to form linear diols or ketones. For example, exposure to HCl in ethanol yields 1,5-diols, which are valuable intermediates in polymer chemistry.
Industrial and Material Science Applications
Polymer Precursors
The ring-opening derivatives of 7-Oxabicyclo[4.2.0]octane serve as monomers for synthesizing polyesters and polycarbonates. These polymers exhibit enhanced thermal stability due to the bicyclic backbone, making them suitable for high-performance plastics.
Catalytic Ligands
Rhodium and palladium complexes incorporating 7-Oxabicyclo[4.2.0]octane-derived ligands demonstrate superior activity in cross-coupling reactions. For instance, Suzuki-Miyaura couplings using these ligands achieve turnover numbers (TON) exceeding 10.
Comparison with Related Oxabicyclic Compounds
8-Oxabicyclo[5.1.0]octane
With an additional methylene group, this compound displays reduced reactivity toward electrophiles but improved solubility in polar solvents. It is primarily used in supramolecular chemistry due to its cavity-like structure.
Table 3: Structural and Functional Comparison
| Compound | Ring Size | Key Applications | Reactivity Profile |
|---|---|---|---|
| 7-Oxabicyclo[4.2.0]octane | [4.2.0] | Drug synthesis, polymers | Moderate ring strain |
| 6-Oxabicyclo[3.1.0]hexane | [3.1.0] | Specialty chemicals | High reactivity |
| 8-Oxabicyclo[5.1.0]octane | [5.1.0] | Supramolecular hosts | Low electrophilic activity |
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